

Spectroscopic Profile of 2H-1,4-Benzothiazin-3(4H)-one: A Technical Guide

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Compound of Interest

Compound Name: 2H-1,4-Benzothiazin-3(4H)-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **2H-1,4-Benzothiazin-3(4H)-one** (CAS No. 5325-20-2). The information presented herein is essential for the identification, characterization, and quality control of this important structural motif found in various biologically active molecules. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **2H-1,4-Benzothiazin-3(4H)-one**, a compound with the molecular formula C_8H_7NOS and a molecular weight of 165.21 g/mol. [\[1\]](#)[\[2\]](#)

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.4	Singlet	1H	N-H
~7.0-7.5	Multiplet	4H	Aromatic C-H
~3.5	Singlet	2H	S-CH ₂

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used. Data is compiled from typical values for this structural class.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Carbon Type
~165	C=O (Amide)
~138	Aromatic C (quaternary)
~128	Aromatic CH
~126	Aromatic CH
~124	Aromatic CH
~117	Aromatic CH
~116	Aromatic C (quaternary)
~29	S-CH ₂

Note: These are approximate chemical shifts. For precise assignments, 2D NMR experiments such as HSQC and HMBC are recommended.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3200	Strong, Broad	N-H Stretch
~3050	Medium	Aromatic C-H Stretch
~1670	Strong	C=O Stretch (Amide I)
~1600, ~1480	Medium-Strong	Aromatic C=C Stretch
~1400	Medium	C-N Stretch
~750	Strong	Aromatic C-H Bend (ortho-disubstituted)

Note: The appearance of IR spectra can be influenced by the sampling method (e.g., KBr pellet, thin film).

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
165	High	[M] ⁺ (Molecular Ion)
137	Moderate	[M-CO] ⁺
109	Moderate	[M-CO-CO] ⁺ or [M-C ₂ H ₂ O ₂] ⁺

Note: Fragmentation patterns can vary based on the ionization technique employed (e.g., Electron Impact, Chemical Ionization).

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data. Below are standardized protocols for NMR, IR, and MS analysis of solid organic compounds like **2H-1,4-Benzothiazin-3(4H)-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

- **Sample Preparation:** Accurately weigh approximately 5-20 mg of the solid sample and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.^[3] Ensure the solid is fully dissolved. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
- **Instrument Setup:** Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.
- **¹H NMR Acquisition:** A standard single-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay (typically 1-5 seconds), and the number of scans (usually 8 to 64 for good signal-to-noise).

- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is standard to produce a spectrum with singlets for each unique carbon.[4][5] Due to the low natural abundance of ^{13}C , a larger number of scans (hundreds to thousands) and a potentially longer relaxation delay are often necessary to obtain a spectrum with an adequate signal-to-noise ratio.[4]
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. The spectrum is then referenced to the solvent peak or TMS. For ^1H NMR, the signals are integrated to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Solid Sample (Thin Film Method)

- **Sample Preparation:** Dissolve a small amount (approx. 5-10 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[6][7]
- **Film Deposition:** Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl). Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.[6]
- **Background Spectrum:** Place the salt plate in the sample holder of the FT-IR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO_2 and water vapor.
- **Sample Spectrum Acquisition:** Run the analysis of the sample. The resulting interferogram is converted to a spectrum via Fourier transformation.[8] The spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm^{-1}).
- **Cleaning:** After analysis, thoroughly clean the salt plate with an appropriate solvent to remove all traces of the sample.

Mass Spectrometry (MS)

Electron Impact (EI) Ionization

- **Sample Introduction:** A small amount of the solid sample is introduced into the mass spectrometer, often via a direct insertion probe. The sample is then heated in a vacuum to

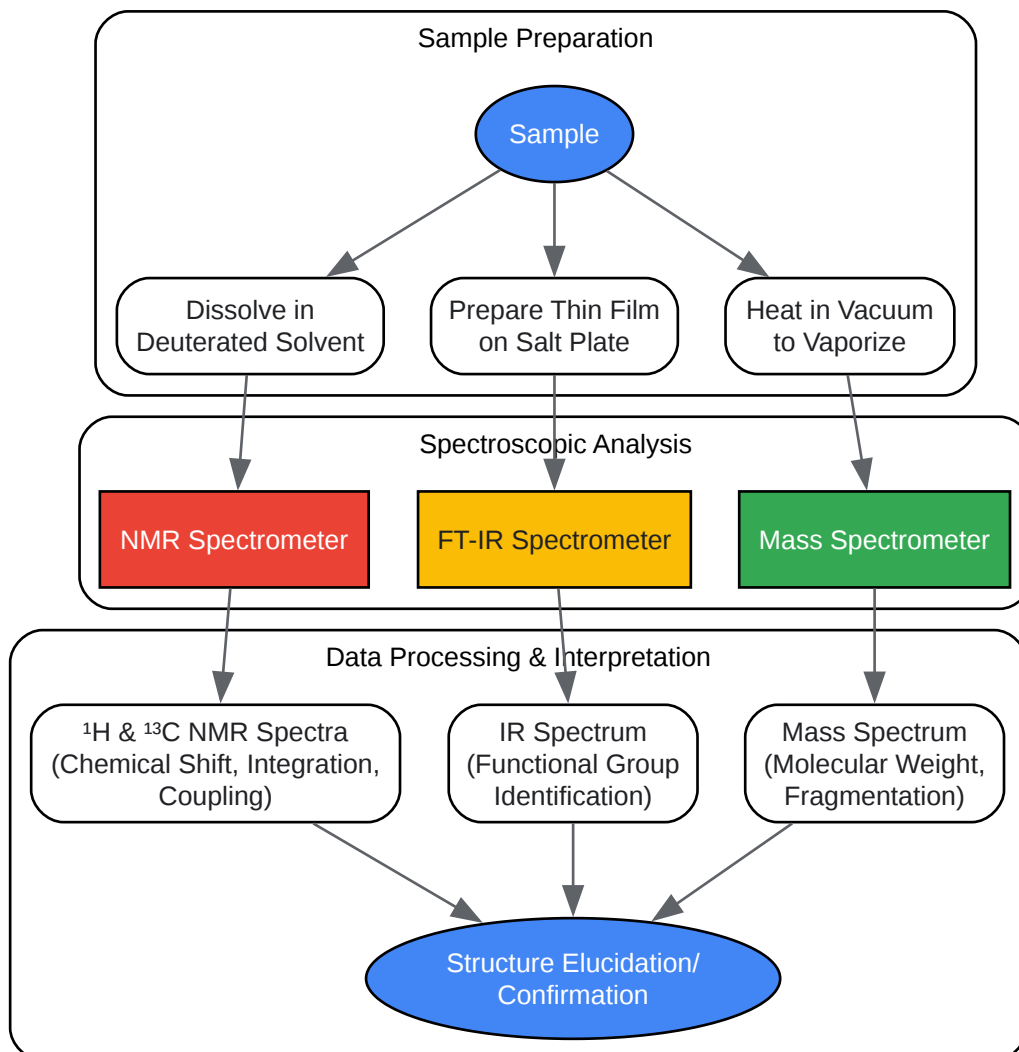
induce vaporization.[9][10]

- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ($[M]^+$).[9][10]
- Fragmentation: The molecular ion is often energetically unstable and can fragment into smaller, charged ions and neutral radicals or molecules. This fragmentation pattern is characteristic of the molecule's structure.
- Mass Analysis: The resulting ions are accelerated by an electric field and then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).[10]
- Detection: The separated ions are detected, and their abundance is recorded. The resulting mass spectrum is a plot of relative ion abundance versus m/z .

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound.

General Workflow for Spectroscopic Analysis of a Solid Compound



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